Methanetrisulphonic acid Methanetrisulphonic acid
Brand Name: Vulcanchem
CAS No.: 54322-33-7
VCID: VC3826415
InChI: InChI=1S/CH4O9S3/c2-11(3,4)1(12(5,6)7)13(8,9)10/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10)
SMILES: C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O
Molecular Formula: CH4O9S3
Molecular Weight: 256.2 g/mol

Methanetrisulphonic acid

CAS No.: 54322-33-7

Cat. No.: VC3826415

Molecular Formula: CH4O9S3

Molecular Weight: 256.2 g/mol

* For research use only. Not for human or veterinary use.

Methanetrisulphonic acid - 54322-33-7

Specification

CAS No. 54322-33-7
Molecular Formula CH4O9S3
Molecular Weight 256.2 g/mol
IUPAC Name methanetrisulfonic acid
Standard InChI InChI=1S/CH4O9S3/c2-11(3,4)1(12(5,6)7)13(8,9)10/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10)
Standard InChI Key NARPMWPOFWHFDX-UHFFFAOYSA-N
SMILES C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O
Canonical SMILES C(S(=O)(=O)O)(S(=O)(=O)O)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Methanesulfonic acid is the simplest alkanesulfonic acid, featuring a methyl group bonded to a sulfonic acid functional group. Its molecular structure (H₃C−S(=O)₂−OH) confers strong acidity (pKa ≈ -2.6) , comparable to mineral acids like sulfuric acid. Key structural attributes include:

  • Hybridization: The sulfur atom adopts a tetrahedral geometry with double bonds to two oxygen atoms and single bonds to the methyl group and hydroxyl group .

  • Conjugation: Resonance stabilization of the sulfonate anion (CH₃SO₃⁻) enhances acidity, enabling complete ionization in aqueous solutions .

Table 1: Physical Properties of Methanesulfonic Acid

PropertyValueSource
Melting Point17–19 °C
Boiling Point167 °C at 10 mmHg
Density (20°C)1.4812 g/mL
Solubility in Water1,000 g/L at 20°C
Refractive Index (16°C)1.4317
Vapor Pressure (20°C)1 mmHg

Synthesis and Industrial Production

MSA is synthesized via multiple routes, with modern methods prioritizing efficiency and environmental sustainability:

Historical Methods

  • Kolbe Electrolysis (1840s): Early synthesis involved electrolytic reduction of trichloromethylsulfonyl chloride (CCl₃SO₂Cl) to sequentially remove chlorine atoms, yielding MSA .

  • Oxidation of Methylthiols: Reaction of methanethiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃) with nitric acid or hydrogen peroxide .

Contemporary Industrial Processes

  • Grillo-Werke Process: Direct reaction of methane (CH₄) and sulfur trioxide (SO₃) catalyzed by organic peroxides at ≤65°C and 11 MPa . This method avoids hazardous intermediates and aligns with green chemistry principles.

  • BASF Two-Step Method:

    • Methanol (CH₃OH) reacts with elemental sulfur to form dimethyl disulfide.

    • Oxidation with hydrogen peroxide yields MSA .

Chemical Reactivity and Catalytic Applications

MSA’s non-oxidizing nature and high thermal stability make it a superior catalyst in organic synthesis:

Esterification and Alkylation

  • Ester Synthesis: MSA catalyzes ester formation between carboxylic acids and alcohols, outperforming sulfuric acid due to reduced side reactions (e.g., sulfonation) .

  • Friedel-Crafts Alkylation: Its strong acidity facilitates electrophilic substitution in aromatic systems without oxidizing sensitive substrates .

Polymerization

  • Cationic Polymerization: MSA initiates polymerization of alkenes (e.g., isobutylene) and epoxides, producing high-molecular-weight polymers with low polydispersity .

Table 2: Comparative Acid Strengths in Common Catalysts

AcidpKaOxidizing Potential
Methanesulfonic acid-2.6Low
Sulfuric acid-3.0High
Hydrochloric acid-6.3Moderate

Industrial and Pharmaceutical Applications

Electroplating and Metal Processing

MSA’s ability to dissolve metal salts at high concentrations (e.g., 2.5 M Pb²⁺, 1.8 M Sn²⁺) enables its use in:

  • Lead-Acid Battery Recycling: Selective leaching of lead oxides without generating toxic chlorine gas .

  • Tin and Copper Plating: Non-corrosive baths yield uniform coatings with minimal pitting .

Pharmaceutical Synthesis

  • Peptide Deprotection: MSA replaces trifluoroacetic acid (TFA) in solid-phase peptide synthesis, avoiding perfluoroalkyl substance (PFAS) regulations .

  • API Manufacturing: Key intermediate in angiotensin II receptor blockers (e.g., telmisartan) .

RegionRegulation
EUREACH registered (No SVHC listing)
USAEPA TSCA Inventory Listed
JapanMITI Classified (Non-hazardous)

Emerging Research and Future Directions

Green Chemistry Innovations

  • CO₂ Capture: MSA-based solvents show high CO₂ absorption capacities (≥1.2 mol CO₂/mol MSA) at ambient temperatures .

  • Ionic Liquid Synthesis: MSA-derived ionic liquids exhibit low viscosity and high conductivity for energy storage applications .

Challenges in Peptide Synthesis

While MSA effectively removes tert-butoxycarbonyl (Boc) and benzyl (Bzl) protecting groups, it struggles with trityl (Trt) groups on histidine and asparagine residues . Mixed solvent systems (e.g., MSA/dichloromethane/acetic acid) are under investigation to address this limitation .

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